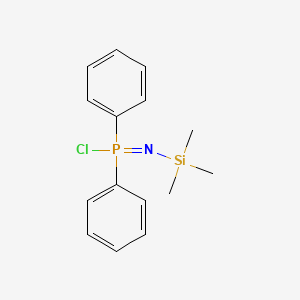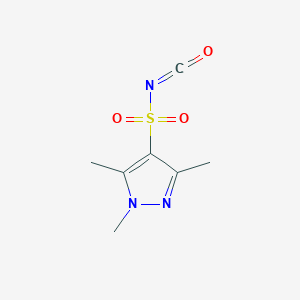
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is a chemical compound with the molecular formula C7H9N3O2S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with potassium cyanate in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding ureas and carbamates.
Addition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Heterocycles: Formed through cycloaddition reactions.
科学的研究の応用
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of ureas, carbamates, and heterocycles.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl isocyanate involves the formation of reactive intermediates that can interact with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
類似化合物との比較
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl isocyanate.
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid: Another derivative of pyrazole with different reactivity and applications.
Uniqueness
This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis
特性
CAS番号 |
90185-28-7 |
|---|---|
分子式 |
C7H9N3O3S |
分子量 |
215.23 g/mol |
IUPAC名 |
1,3,5-trimethyl-N-(oxomethylidene)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H9N3O3S/c1-5-7(6(2)10(3)9-5)14(12,13)8-4-11/h1-3H3 |
InChIキー |
JTKXBUMEAJTNRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
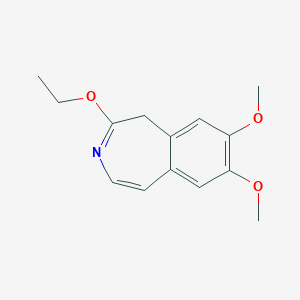
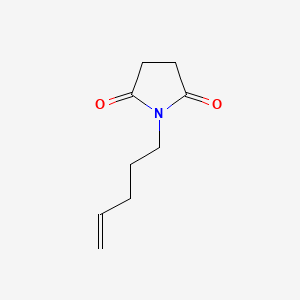

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)

![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
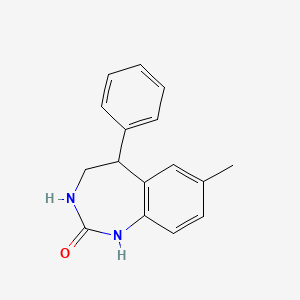
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)

